molecular formula C14H12ClF3N2O4S B2691678 [5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate CAS No. 318469-27-1

[5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate

Cat. No.: B2691678
CAS No.: 318469-27-1
M. Wt: 396.77
InChI Key: ZAPZSXYGSPGICU-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with:

  • 1-methyl group (position 1)
  • 3-trifluoromethyl group (position 3)
  • 5-(4-chlorophenyl)sulfonyl group (position 5)
  • 4-methyl acetate ester (position 4).

The sulfonyl group enhances polarity and metabolic stability, while the trifluoromethyl group contributes to lipophilicity and resistance to enzymatic degradation . The acetate ester may act as a prodrug, hydrolyzing in vivo to release the active alcohol metabolite .

Properties

IUPAC Name

[5-(4-chlorophenyl)sulfonyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClF3N2O4S/c1-8(21)24-7-11-12(14(16,17)18)19-20(2)13(11)25(22,23)10-5-3-9(15)4-6-10/h3-6H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAPZSXYGSPGICU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1=C(N(N=C1C(F)(F)F)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClF3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound [5-[(4-chlorophenyl)sulfonyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate, also known by its chemical formula C19H13Cl2F3N2O4S, is a pyrazole derivative that exhibits significant biological activity. This article explores its pharmacological properties, including antibacterial effects, enzyme inhibition, and potential applications in cancer therapy.

  • Molecular Formula : C19H13Cl2F3N2O4S
  • Molecular Weight : 493.28 g/mol
  • CAS Number : 318469-34-0

Biological Activity Overview

The biological activities of this compound have been investigated through various studies, highlighting its potential in medicinal chemistry. Key areas of activity include:

  • Antibacterial Activity
    • Studies have shown that derivatives of this compound exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis. The effectiveness varies among different bacterial strains, with some compounds demonstrating weak to moderate activity against others .
  • Enzyme Inhibition
    • The compound has been identified as a potent inhibitor of urease and acetylcholinesterase. In vitro assays revealed IC50 values indicating strong inhibitory activity, which suggests potential therapeutic uses in conditions where these enzymes play a critical role .
  • Cancer Chemotherapy
    • The pyrazole moiety has been linked to anticancer properties. Research indicates that compounds containing similar structures may interfere with cancer cell proliferation and induce apoptosis through various mechanisms .
  • Hypoglycemic and Diuretic Effects
    • Preliminary studies suggest that the compound may also possess hypoglycemic and diuretic properties, although further research is needed to fully elucidate these effects .

Data Table: Biological Activity Summary

Activity TypeTarget Organism/EnzymeEffectivenessReference
AntibacterialSalmonella typhiModerate to Strong
AntibacterialBacillus subtilisModerate to Strong
Enzyme InhibitionUreaseStrong (IC50 values)
Enzyme InhibitionAcetylcholinesteraseStrong (IC50 values)
Cancer CellsVariousInduces apoptosis
HypoglycemicAnimal ModelsPotentially effective

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound's derivatives:

  • Synthesis and Characterization :
    • A series of pyrazole derivatives were synthesized and characterized using spectral data (NMR, IR). These studies also included docking simulations that demonstrated favorable interactions with target proteins, suggesting a mechanism for their biological activity .
  • Antimicrobial Screening :
    • A comprehensive antimicrobial screening indicated that certain derivatives showed significant activity against both gram-positive and gram-negative bacteria. The structure-activity relationship (SAR) was explored to optimize the antibacterial efficacy .
  • In Vitro Assays :
    • In vitro assays for enzyme inhibition revealed that specific structural modifications enhanced the inhibitory potency against urease and acetylcholinesterase, indicating a promising avenue for drug development targeting these enzymes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

a) Sulfonyl vs. Sulfanyl Derivatives
  • Target Compound : The 5-(4-chlorophenyl)sulfonyl group increases oxidative stability compared to sulfanyl (thioether) analogs.
  • Analog: [5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol (CAS 318239-52-0) Key Difference: Sulfanyl group (C-S bond) is less polar and more prone to oxidation than sulfonyl (C-SO₂) .
b) Ester Modifications
  • Analog : [5-(4-Chlorophenyl)sulfanyl-1-methyl-3-(trifluoromethyl)pyrazol-4-yl]methyl N-(4-chlorophenyl)carbamate (CAS 318239-57-5)
    • Key Difference : Carbamate group replaces acetate, altering hydrolysis kinetics and bioavailability .
    • Activity : Carbamates often exhibit prolonged activity due to slower enzymatic cleavage .
c) Herbicidal Pyrazole Derivatives
  • Analog : Pyroxasulfone (CAS 447399-55-5)
    • Structure : 3-[[[5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl]sulfonyl]-4,5-dihydro-5,5-dimethylisoxazole
    • Key Difference : Isoxazole ring and difluoromethoxy group enhance soil mobility and herbicidal residual activity .
    • Application : Registered as a selective herbicide (ZIDUA SC) for pre-emergent weed control .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) LogP* Key Substituents
Target Acetate ~416.8 Not reported ~3.5 4-Chlorophenyl sulfonyl, acetate
[Sulfanyl Methanol Derivative] 322.74 Not reported ~3.8 4-Chlorophenyl sulfanyl, methanol
Pyroxasulfone 391.32 White crystalline ~2.9 Difluoromethoxy, isoxazole
7a (Herbicidal Derivative) 572.01 95.5–98.0 ~4.2 Difluoromethoxy, sulfonylphenyl

*Estimated using fragment-based methods.

Q & A

Basic: What are the optimal synthetic routes for introducing the sulfonyl group into pyrazole derivatives?

Methodological Answer:
The sulfonyl group can be introduced via nucleophilic substitution using sulfonyl chlorides. For example, sodium hydride (NaH) in anhydrous tetrahydrofuran (THF) acts as a base to deprotonate the pyrazole hydroxyl group, enabling reaction with 4-methyl benzenesulfonyl chloride. Stirring for 2 hours under ambient conditions yields sulfonated pyrazoles with high purity . Key considerations include solvent choice (polar aprotic solvents enhance reactivity) and stoichiometric control to avoid byproducts.

Basic: How is the purity and structural integrity of this compound validated post-synthesis?

Methodological Answer:
Standard characterization involves:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and absence of impurities (e.g., aromatic protons at δ 7.2–8.0 ppm for chlorophenyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) matches the theoretical monoisotopic mass (e.g., ~352.059 Da for similar pyrazoles) .
  • Melting Point Analysis : Sharp melting ranges (e.g., 483 K for sulfonated analogs) indicate crystallinity .

Advanced: How do steric and electronic factors influence regioselectivity during sulfonylation of pyrazole rings?

Methodological Answer:
Regioselectivity is governed by:

  • Steric Hindrance : Bulky groups (e.g., trifluoromethyl at position 3) direct sulfonylation to less hindered positions (e.g., position 4) .
  • Electronic Effects : Electron-withdrawing groups (e.g., -CF3_3) deactivate adjacent sites, favoring sulfonylation at electron-rich positions. Computational modeling (DFT) can predict reactive sites by analyzing partial charges and frontier molecular orbitals .

Advanced: What crystallographic techniques are used to resolve conformational ambiguities in this compound?

Methodological Answer:

  • X-ray Diffraction (XRD) : Single-crystal XRD reveals dihedral angles between aromatic rings (e.g., 16.15° between tolyl groups) and planarities (r.m.s. deviations <0.02 Å for pyrazole cores) .
  • Intermolecular Interactions : Weak π–π stacking (4.06–4.14 Å) and C–H···π contacts stabilize the crystal lattice, as observed in sulfonated pyrazole derivatives .

Basic: What initial biological assays are recommended to screen this compound’s activity?

Methodological Answer:

  • Enzyme Inhibition Assays : Use fluorometric or colorimetric kits (e.g., carbonic anhydrase or cyclooxygenase inhibition) at 10–100 µM concentrations .
  • Cytotoxicity Screening : MTT assays on cell lines (e.g., HeLa or HEK293) to assess IC50_{50} values .

Advanced: How can computational methods predict this compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Software like AutoDock Vina models binding poses with proteins (e.g., prostaglandin synthase), using crystal structures (PDB IDs: 1EQG, 5KIT) .
  • MD Simulations : GROMACS or AMBER simulate ligand-protein stability over 100 ns, analyzing RMSD and hydrogen bond occupancy .

Advanced: How to address contradictions between experimental and computational spectroscopic data?

Methodological Answer:

  • DFT Optimization : Re-optimize the structure at the B3LYP/6-311++G(d,p) level to match experimental NMR shifts .
  • Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO) to correct for dielectric environment discrepancies .

Basic: What are the stability considerations for storage and handling?

Methodological Answer:

  • Storage : Under inert atmosphere (N2_2) at -20°C to prevent hydrolysis of the acetate ester .
  • Light Sensitivity : Protect from UV exposure to avoid sulfonyl group degradation .

Advanced: What strategies improve yield in multi-step syntheses of trifluoromethyl-pyrazole derivatives?

Methodological Answer:

  • Sequential Protection : Temporarily protect reactive sites (e.g., -OH) with tert-butyldimethylsilyl (TBDMS) groups during trifluoromethylation .
  • Flow Chemistry : Continuous-flow reactors enhance reproducibility in exothermic steps (e.g., diazotization) .

Advanced: How to analyze electronic effects of the 4-chlorophenylsulfonyl group on bioactivity?

Methodological Answer:

  • SAR Studies : Synthesize analogs replacing -SO2_2- with -SO- or -CH2_2- and compare IC_{50 values .
  • Hammett Analysis : Correlate substituent σ values with activity to quantify electron-withdrawing contributions .

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